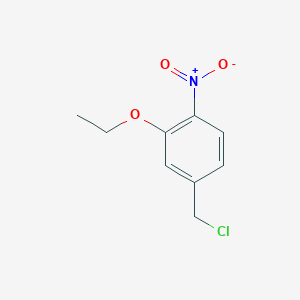
4-(Chloromethyl)-2-ethoxy-1-nitrobenzene
Vue d'ensemble
Description
The description of a chemical compound includes its molecular formula, structure, and common names. It may also include information about the class of compounds it belongs to and its applications .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the compound. This can be determined using techniques like X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .Applications De Recherche Scientifique
Ethoxylation and Phase-Transfer Catalysis
The ethoxylation of p-chloronitrobenzene using benzyltriethylammonium chloride as a phase-transfer catalyst under ultrasound irradiation conditions demonstrates the utility of related compounds in facilitating nucleophilic substitution reactions. This process, which involves the reaction of 4-chloronitrobenzene with potassium ethoxide, is significant for the synthesis of ethoxy-4-nitrobenzene, illustrating the compound's role in the production of derivatives through ethoxylation (Wang & Rajendran, 2007).
Enzymatic Oxidation
The enzymatic oxidation of 4-chloroaniline to 4-chloronitrosobenzene by chloroperoxidase in the presence of H2O2 indicates the potential of related compounds in biochemical transformations. This reaction pathway, exhibiting a pH optimum and specific kinetic parameters, underscores the relevance of chlorinated nitrobenzene derivatives in enzymatic studies and the exploration of novel biochemical reactions (Corbett, Chipko, & Baden, 1978).
Dissociative Electron Attachment
Research into the dissociative electron attachment to nitrobenzene derivatives, including chloronitrobenzene variants, sheds light on the electronic properties and reactivity of such compounds under the influence of electron impact. These studies are crucial for understanding the fundamental aspects of molecule-electron interactions and have implications for materials science and the design of electron-accepting materials (Asfandiarov et al., 2007).
Nitrosobenzene Reduction by Thiols
The reduction of nitrosobenzene by thiols in alcoholic media, which involves the transformation of 4-chloronitrosobenzene among other reactions, provides insight into the reactivity of nitroso compounds with thiols. This process, leading to the formation of azoxybenzenes and anilines, highlights the potential application of related compounds in synthetic chemistry and the study of reaction mechanisms (Montanari, Paradisi, & Scorrano, 1999).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(chloromethyl)-2-ethoxy-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-2-14-9-5-7(6-10)3-4-8(9)11(12)13/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYUROFBJONFBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-ethoxy-1-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




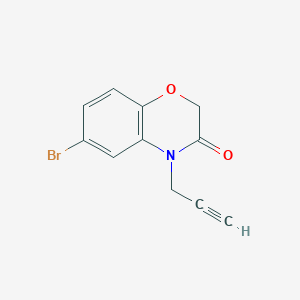

![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B1526769.png)

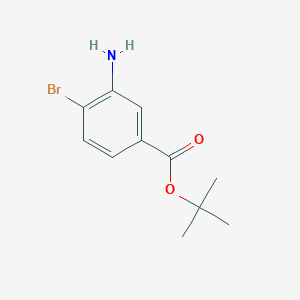


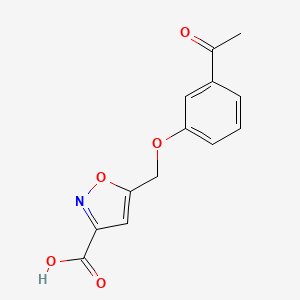
![5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1526781.png)
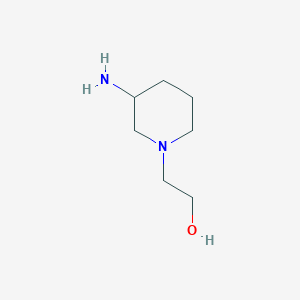
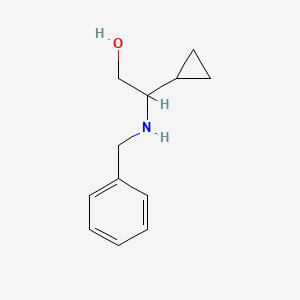
![4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B1526785.png)
![3-[(3-Bromopyridin-2-yl)oxy]-4-methylaniline](/img/structure/B1526786.png)